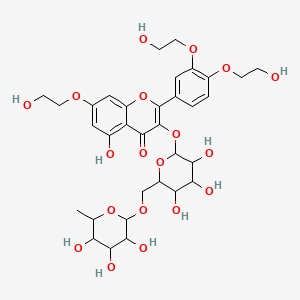

Trihydroxyethylrutin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trihydroxyethylrutin, also known as troxerutin, is a flavonoid derivative of rutin. It is a hydroxyethylated form of rutin, specifically 3’,4’,7-tris(hydroxyethyl)rutin. This compound is known for its vasoprotective properties and is used in various medical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trihydroxyethylrutin is synthesized through the hydroxyethylation of rutin. The process involves the reaction of rutin with ethylene oxide in an alkaline medium. The reaction typically occurs in two steps:

First Step: Dihydroxyethylrutin and this compound are primarily generated.

Industrial Production Methods: In industrial settings, this compound is produced using silica gel column chromatography and semi-preparative liquid chromatography. This method allows for the separation and purification of high-purity this compound from the mother liquor of troxerutin production .

Analyse Chemischer Reaktionen

Types of Reactions: Trihydroxyethylrutin undergoes various chemical reactions, including:

Oxidation: It can inhibit the production of reactive oxygen species (ROS) and protect against oxidative damage.

Reduction: It acts as a weak inhibitor of platelet aggregation, delaying the process in the presence of the flavonoid.

Substitution: The hydroxyethyl groups can participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress, which this compound can mitigate.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Trihydroxyethylrutin has a wide range of scientific research applications:

Wirkmechanismus

Trihydroxyethylrutin exerts its effects through several mechanisms:

Inhibition of ROS Production: It reduces the production of reactive oxygen species, protecting cells from oxidative damage.

ER Stress-Mediated NOD Activation: The compound depresses endoplasmic reticulum stress-mediated NOD activation, providing protective effects.

Up-Regulation of Protective Proteins: It up-regulates the expression of NF-κB p65, iNOS, and COX-2, enhancing the body’s defense against oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Trihydroxyethylrutin is unique compared to other similar compounds due to its specific hydroxyethylation pattern. Similar compounds include:

Rutin: The parent compound, which lacks the hydroxyethyl groups.

Dihydroxyethylrutin: A partially hydroxyethylated derivative.

Tetrahydroxyethylrutin: An over-hydroxyethylated derivative with different properties.

This compound stands out due to its balanced hydroxyethylation, providing optimal vasoprotective and antioxidant effects .

Eigenschaften

IUPAC Name |

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVFNTXFRYQLRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860002 |

Source

|

| Record name | 2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine](/img/structure/B12453622.png)

![1-methyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-benzimidazole](/img/structure/B12453630.png)

![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-[4-(2-phenylethoxy)phenyl]carbamimidoyl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B12453663.png)

![N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B12453680.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453690.png)

![3-[(1R,5R)-3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B12453699.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12453701.png)